Z-Asp(OMe)-OtBu
Description
Contextualization within Protected Amino Acid Chemistry
In the realm of peptide and organic synthesis, controlling the reactivity of multifunctional molecules like amino acids is paramount. This is achieved through the use of "protecting groups," temporary chemical modifications that mask reactive functional groups, preventing them from participating in unwanted side reactions. Z-Asp(OMe)-OtBu is a quintessential example of a protected amino acid, where each of its three functional groups is strategically blocked.
The benzyloxycarbonyl (Z) group, an amine protector, is stable under a range of conditions but can be cleanly removed by catalytic hydrogenation. The two carboxyl groups are protected as esters: a methyl ester (OMe) and a tert-butyl ester (OtBu). These two ester groups offer orthogonal or differential deprotection possibilities. The methyl ester can be cleaved under basic conditions (saponification), while the tert-butyl ester is labile to strong acids. This differential stability is crucial, allowing for the selective unmasking of one carboxyl group while the others remain protected, enabling stepwise chemical transformations.
Table of Protecting Groups in this compound and Their Cleavage Conditions
| Protected Group | Protecting Moiety | Common Cleavage Reagents | Stability |
|---|---|---|---|
| α-Amino | Benzyloxycarbonyl (Z) | H₂/Pd, HBr/AcOH | Stable to mild acid and base. |
| α-Carboxyl | Methyl ester (OMe) | NaOH, LiOH (Saponification) | Stable to acid and hydrogenation. |
Significance as a Chiral Building Block in Complex Molecule Construction
Chirality, or the "handedness" of molecules, is a fundamental property in biology and medicinal chemistry, as the physiological effects of a molecule can be highly dependent on its stereochemistry. frontiersin.orgresearchgate.netnih.gov Amino acids, with the exception of glycine (B1666218), are chiral molecules, and preserving this stereochemical integrity during synthesis is critical. wikipedia.org
This compound serves as a chiral building block—a pre-made, stereochemically pure component used in the assembly of larger, more complex target molecules. By using this derivative, synthetic chemists can incorporate an L-aspartic acid unit into a molecular structure with its stereocenter already correctly configured. This avoids the need for complex asymmetric synthesis or chiral resolution steps later in the synthetic sequence. The presence of three distinct protecting groups allows this building block to be used in convergent syntheses, where different fragments of a target molecule are synthesized separately and then combined.
Historical Development and Evolution of Aspartic Acid Derivatives in Chemical Synthesis
The journey of aspartic acid from its discovery to its use in sophisticated chemical synthesis reflects the broader evolution of organic chemistry.
1827: Aspartic acid is first discovered by the French pharmacist Auguste-Arthur Plisson.
Early 20th Century: Emil Fischer's pioneering work establishes that proteins are composed of amino acids linked by peptide bonds, laying the groundwork for peptide chemistry. wikipedia.org
1932: Max Bergmann and Leonidas Zervas introduce the benzyloxycarbonyl (Z) group for the protection of amino groups. This was a landmark development, enabling the controlled, stepwise synthesis of peptides for the first time.
Mid-20th Century: The challenges of synthesizing peptides containing trifunctional amino acids like aspartic acid become apparent. A key problem is the formation of aspartimide, a cyclic side-product that can lead to a mixture of undesired products and racemization. researchgate.netiris-biotech.de
Late 20th Century: To combat aspartimide formation and to provide orthogonal protection strategies for solid-phase peptide synthesis (SPPS), a variety of side-chain protecting groups are developed. nih.govnih.gov The tert-butyl (tBu) ester emerges as a highly effective and widely used protecting group for the aspartic acid side chain due to its steric bulk, which hinders the unwanted cyclization, and its convenient removal with strong acid. researchgate.netpeptide.com
The development of fully protected derivatives like this compound is a logical extension of this history, providing chemists with a highly controlled and versatile reagent for specialized applications beyond standard linear peptide synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
RJPJDIHTCANHNF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Z Asp Ome Otbu and Analogous Aspartic Acid Derivatives
Strategies for Benzyloxycarbonyl (Z) Protection at the Nα-Position
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-protecting group in peptide synthesis due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. The introduction of the Z-group at the Nα-position of aspartic acid is a critical first step in many synthetic routes towards Z-Asp(OMe)-OtBu.
Classical Z-Protection Techniques
The most traditional method for the N-benzyloxycarbonylation of amino acids is the Schotten-Baumann reaction. This involves the reaction of the amino acid with benzyl (B1604629) chloroformate in an aqueous alkaline solution. The base, typically sodium hydroxide (B78521) or sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction and to maintain the amino group in its nucleophilic free base form.
A common procedure involves dissolving L-aspartic acid in an aqueous solution of sodium hydroxide, followed by the addition of benzyl chloroformate. The reaction is typically carried out at reduced temperatures to minimize side reactions, such as the hydrolysis of the benzyl chloroformate and the formation of dipeptides. The pH of the reaction mixture is a critical parameter and is carefully controlled throughout the addition of the acylating agent. google.com Upon completion of the reaction, the mixture is acidified to precipitate the N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH).
Table 1: Classical Conditions for N-Z Protection of Aspartic Acid
| Reagent | Base | Solvent | Temperature | pH | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl chloroformate | Sodium hydroxide | Water/Dioxane | 0°C to RT | 9.0-10.0 | >90% | google.comjchps.com |
| Benzyl chloroformate | Sodium carbonate | Water | 0°C | Alkaline | Good | jchps.com |
Optimized Methodologies for Z-Group Introduction
To improve upon the classical Schotten-Baumann conditions, several optimized methodologies have been developed. These methods aim to enhance yields, improve purity, and simplify the work-up procedures. One such optimization involves conducting the reaction at a higher temperature and a specific pH range to suppress the formation of by-products. For instance, carrying out the reaction between L-aspartic acid and benzyl chloroformate at temperatures of 35-55°C and a pH of 9.2-12.0 has been shown to produce Z-Asp-OH in high yields (>90%) and purity (>99%), with minimal formation of the N-benzyloxycarbonyl aspartyl aspartic acid by-product. google.com
Another approach focuses on the use of alternative solvents and bases to improve the reaction's efficiency and selectivity. For example, the use of dioxane as a co-solvent can enhance the solubility of the reagents. jchps.com Furthermore, milder bases can be employed to minimize base-catalyzed side reactions. The development of environmentally benign methods, such as conducting the Cbz protection of amines in water at room temperature, offers advantages like the absence of organic solvents, high chemoselectivity, and impressive yields.
Methodologies for Methyl Ester (OMe) Formation at the β-Carboxyl Side Chain
The selective esterification of the β-carboxyl group of aspartic acid is a crucial step in the synthesis of this compound. This requires a method that favors the side-chain carboxyl group over the Cα-carboxyl group or a strategy that allows for the protection of the Cα-carboxyl group prior to β-esterification.
Direct Esterification Procedures
Direct esterification of the β-carboxyl group of N-protected aspartic acid can be challenging due to the similar reactivity of the two carboxyl groups. One common strategy involves the formation of an anhydride (B1165640) intermediate. For instance, Z-Asp-OH can be treated with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride to form the corresponding cyclic anhydride. This anhydride can then be regioselectively opened with methanol (B129727) in the presence of a base to yield the β-methyl ester, Z-Asp(OMe)-OH.
Another approach involves the use of acid-catalyzed esterification. For example, treating L-aspartic acid with methanol in the presence of a strong acid like thionyl chloride (SOCl₂) can lead to the formation of the β-methyl ester hydrochloride. jchps.com This intermediate can then be N-protected with the Z-group to afford Z-Asp(OMe)-OH. jchps.com The reaction with thionyl chloride and methanol is typically performed at low temperatures to control the reaction rate and selectivity. jchps.com
Table 2: Direct Methyl Esterification of Aspartic Acid Derivatives
| Starting Material | Reagent | Catalyst/Co-reagent | Solvent | Key Conditions | Product | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| L-Aspartic acid | Methanol | Thionyl chloride | Methanol | -10°C to RT | L-Aspartic acid β-methyl ester hydrochloride | 92% | jchps.com |
| Z-Asp-OH | Methanol | Dicyclohexylamine | - | Formation of anhydride then ring opening | Z-Asp(OMe)-OH | - | google.com |
Transesterification Approaches
Transesterification offers an alternative route for the formation of the β-methyl ester. This method involves the exchange of an existing ester group with a methoxy (B1213986) group. While less common for the direct synthesis of Z-Asp(OMe)-OH from Z-Asp-OH, it can be a useful strategy in certain synthetic pathways. For instance, if a different ester group is already present at the β-position, it could potentially be converted to a methyl ester through transesterification under acidic or basic conditions with methanol. The efficiency of such a reaction would depend on the relative stability of the starting and final esters and the reaction conditions employed.
Methodologies for tert-Butyl Ester (OtBu) Formation at the Cα-Carboxyl Group
The final step in the conceptual synthesis of this compound is the selective introduction of the tert-butyl ester at the Cα-carboxyl group of Z-Asp(OMe)-OH. The bulky tert-butyl group provides steric hindrance, which is often exploited for selective reactions.
A common method for the preparation of tert-butyl esters is the acid-catalyzed addition of isobutylene (B52900) to the carboxylic acid. In the context of Z-Asp(OMe)-OH, this would involve reacting the intermediate with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a suitable organic solvent like dichloromethane (B109758) or dioxane. The reaction is typically carried out under pressure in a sealed vessel.
Alternatively, tert-butyl esters can be formed via transesterification with tert-butyl acetate (B1210297), often catalyzed by a strong acid like perchloric acid. google.com Another approach involves the use of tert-butanol (B103910) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
For the selective esterification of the Cα-carboxyl group in the presence of the β-methyl ester, the greater steric hindrance around the Cα-position in the starting material, Z-Asp(OMe)-OH, can be a determining factor. However, achieving high selectivity can be challenging, and often, a mixture of products may be obtained, requiring careful purification. An alternative strategy involves starting with an orthogonally protected aspartic acid derivative where the Cα-position is pre-functionalized for tert-butylation or where the β-position is protected with a group that can be selectively removed after Cα-esterification.
Table 3: Formation of tert-Butyl Esters of Carboxylic Acids
| Starting Material | Reagent | Catalyst/Co-reagent | Solvent | Key Conditions | Reference |
|---|---|---|---|---|---|
| Carboxylic acid | Isobutylene | Sulfuric acid | Dichloromethane | Sealed vessel, pressure | google.com |
| Carboxylic acid | tert-Butyl acetate | Perchloric acid | - | Transesterification | google.com |
| Carboxylic acid | tert-Butanol | DCC, DMAP | Dichloromethane | Room temperature | - |
The synthesis of this compound requires a carefully planned sequence of protection and esterification reactions to ensure the correct placement of each functional group. The methodologies described provide a toolbox for the synthetic chemist to achieve this goal, with the choice of specific reagents and conditions depending on the desired scale, purity requirements, and available starting materials.
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-benzyloxycarbonyl-L-aspartic acid β-methyl ester α-tert-butyl ester |
| Z-Asp-OH | N-benzyloxycarbonyl-L-aspartic acid |
| Z-Asp(OMe)-OH | N-benzyloxycarbonyl-L-aspartic acid β-methyl ester |
| DCC | Dicyclohexylcarbodiimide |
| DMAP | 4-Dimethylaminopyridine |
Acid-Catalyzed Isobutene Addition
A primary method for introducing the tert-butyl (OtBu) ester protecting group is the acid-catalyzed addition of isobutene to a carboxylic acid. This reaction is particularly useful for protecting the side-chain carboxyl group of aspartic acid. The process typically involves suspending the starting aspartic acid derivative in a suitable solvent, such as dichloromethane, and passing isobutene gas through the mixture in the presence of a strong acid catalyst. google.com
Commonly used catalysts include sulfuric acid or anhydrous p-toluenesulfonic acid (PTSA). google.comgoogle.com The reaction proceeds via the formation of a tert-butyl cation from isobutene under acidic conditions, which then acts as an electrophile and is attacked by the carboxylate oxygen. The temperature is often maintained at low levels, for instance, between -10 to -5°C, to control the reaction rate and minimize side reactions. google.com
A challenge with this method is controlling selectivity, as both the α- and β-carboxyl groups can react. This can lead to a mixture of products, including the desired mono-esterified product and the di-tert-butylated derivative. google.com Subsequent purification steps are therefore necessary to isolate the target compound.
Alternative Esterification Reagents and Conditions
Beyond isobutene addition, other reagents and conditions are employed for the esterification of aspartic acid derivatives. Transesterification is one such alternative. For instance, reacting an aspartic acid derivative with tert-butyl acetate in the presence of a strong acid like perchloric acid can yield the tert-butyl ester. google.comwikipedia.org
For the formation of methyl esters, such as the one at the α-position of this compound, standard Fischer esterification conditions using methanol and an acid catalyst are effective. wikipedia.org Alternatively, reagents like chlorotrimethylsilane (B32843) (TMSCl) in an alcohol solvent can serve as an efficient acid catalyst precursor for selective esterification. researchgate.net The choice of solvent and reaction conditions can influence the selectivity between the α- and β-carboxyl groups. researchgate.net
The use of bulky side-chain ester protecting groups is also a strategy to mitigate side reactions like aspartimide formation during peptide synthesis. researchgate.net While the standard tert-butyl group offers significant protection, even bulkier groups can provide enhanced stability under certain conditions. iris-biotech.de
| Method | Reagents | Typical Conditions | Key Feature |
| Isobutene Addition | Isobutene, Acid Catalyst (e.g., H₂SO₄, PTSA) | Low temperature (-10 to -5°C), Dichloromethane | Direct tert-butylation, but may lack selectivity. google.com |
| Transesterification | tert-Butyl Acetate, Perchloric Acid | 15-20°C | Alternative to gaseous isobutene. google.comwikipedia.org |
| TMSCl-Mediated | Alcohol (e.g., Methanol), TMSCl | 50°C | Efficient for methyl ester formation. researchgate.net |
Convergent Synthesis Approaches for this compound
Convergent synthesis offers an efficient alternative to linear synthesis, particularly for complex molecules. In this approach, different fragments of the target molecule are synthesized independently and then combined in the final stages. For this compound, this could involve preparing two different aspartic acid derivatives, one with the α-ester and the other with the β-ester, and then coupling them.
However, a more common strategy involves the sequential and selective protection of the different functional groups on the aspartic acid backbone. For example, one could start with Z-Asp-OH, selectively form the β-tert-butyl ester to yield Z-Asp(OtBu)-OH, and then esterify the remaining free α-carboxylic acid with methanol to obtain the final this compound. This sequential approach allows for better control and purification at each step, ensuring the final product's high purity. Such strategies are crucial for producing building blocks used in both solution-phase and solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov
Chemo-Enzymatic Synthesis of Aspartic Acid Derivatives (e.g., Z-Asp-Val-Tyr-OH precursor)
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach has been successfully applied to the synthesis of peptide fragments containing aspartic acid.
A notable example is the synthesis of the tripeptide Z-Asp-Val-Tyr-OH, a precursor for thymopentin. nih.govtandfonline.com In this strategy, the dipeptide Val-Tyr-OH is first synthesized chemically. Subsequently, an enzyme is used to catalyze the coupling of this dipeptide with an activated aspartic acid derivative, Z-Asp-OMe. nih.govtandfonline.com Industrial alkaline proteases, such as alcalase, have proven effective for this enzymatic ligation. tandfonline.com
The reaction conditions are optimized to maximize the yield of the desired tripeptide. Factors such as pH, temperature, solvent system (often a water-organic cosolvent system), and reaction time are carefully controlled. For the synthesis of Z-Asp-Val-Tyr-OH, optimal conditions were found to be a pH of 10.0 at 35°C in an acetonitrile (B52724)/buffer system, achieving a yield of over 70%. nih.govtandfonline.com This hybrid approach demonstrates the power of enzymes to form peptide bonds with high efficiency and selectivity under mild conditions.
| Parameter | Optimal Condition |
| Enzyme | Alcalase |
| Substrates | Z-Asp-OMe, Val-Tyr-OH |
| Solvent System | Acetonitrile/Na₂CO₃-NaHCO₃ buffer (85:15, v/v) |
| pH | 10.0 |
| Temperature | 35°C |
| Reaction Time | 2.5 hours |
| Yield | >70% |
| Data from the chemo-enzymatic synthesis of Z-Asp-Val-Tyr-OH. nih.govtandfonline.com |
Green Chemistry Principles Applied to the Synthesis of this compound and its Precursors
The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to reduce environmental impact. gyrosproteintechnologies.com This involves minimizing waste, using safer solvents, and improving energy efficiency. advancedchemtech.com
Solvent-Free Reactions and Mechanochemistry (e.g., Reactive Extrusion)
A significant contributor to waste in chemical synthesis is the use of organic solvents. nih.gov Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a promising solvent-free technique. tandfonline.com
This method has been shown to facilitate peptide bond formation from amino acids without the need for bulk solvents. chemrxiv.org The mechanical energy provided by milling can activate the reactants, leading to the formation of oligomers. chemrxiv.org While still an emerging technology for large-scale peptide manufacturing, mechanochemistry offers a dramatically greener alternative by eliminating solvent waste. tandfonline.comacs.org Research has shown that various organic reactions can be carried out efficiently under solvent-free mechanochemical conditions. acs.org
Catalytic Approaches for Enhanced Atom Economy
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. numberanalytics.com Catalytic processes are inherently more atom-economical than stoichiometric reactions because catalysts are used in small amounts and can be recycled. numberanalytics.com
In the synthesis of this compound and its precursors, using catalysts for esterification and peptide bond formation improves atom economy. nih.gov For instance, acid catalysts used in esterification are more atom-economical than using stoichiometric activating agents. wikipedia.org The development of highly active and selective catalysts allows for reactions to proceed with higher efficiency, reducing energy consumption and the formation of byproducts. numberanalytics.com Furthermore, catalytic methods can enable the use of more environmentally benign protecting groups and reagents, contributing to a more sustainable synthetic process. nih.govrsc.org
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-Carbobenzyloxy-L-aspartic acid α-methyl ester β-tert-butyl ester |
| Z-Asp-Val-Tyr-OH | N-Carbobenzyloxy-L-aspartyl-L-valyl-L-tyrosine |
| Z-Asp(OtBu)-OH | N-Carbobenzyloxy-L-aspartic acid 4-tert-butyl ester sigmaaldrich.com |
| Z-Asp-OMe | N-Carbobenzyloxy-L-aspartic acid 4-methyl ester sigmaaldrich.com |
| Val-Tyr-OH | L-Valyl-L-tyrosine |
| Isobutene | 2-Methylpropene |
| p-Toluenesulfonic acid (PTSA) | 4-Methylbenzenesulfonic acid |
| tert-Butyl acetate | Acetic acid tert-butyl ester |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl chloride |
| Acetonitrile | Ethanenitrile |
Applications of Z Asp Ome Otbu in Peptide Synthesis
Role as a Key Protected Aspartic Acid Building Block
Z-Asp(OMe)-OtBu serves as a specialized building block in peptide synthesis, primarily valued for its distinct and orthogonally protected functional groups. The term "orthogonal protection" refers to the use of multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific sites on the molecule.
The key features of this compound as a building block are:
N-terminal Z-group: The benzyloxycarbonyl group is a classic amine protection, typically removed under reductive conditions (e.g., catalytic hydrogenolysis) or with strong acids like HBr in acetic acid. It is stable to the milder acidic and basic conditions often used in other steps of peptide synthesis.
C-terminal OMe-group: The α-carboxyl group is protected as a methyl ester. This group is stable to the acidic conditions used to remove t-butyl-based protectors but can be selectively cleaved by saponification (hydrolysis with a base like NaOH).
Side-Chain OtBu-group: The β-carboxyl group of the aspartic acid side chain is protected by a tert-butyl ester. The OtBu group is highly sensitive to strong acids, such as trifluoroacetic acid (TFA), making it a cornerstone of the widely used Boc and Fmoc/tBu strategies in solid-phase peptide synthesis. peptide.com
This trifecta of protectors makes this compound a unique starting material. Its primary role is not for direct, sequential addition to a growing peptide chain, but rather as a C-terminal anchor in a peptide fragment or as an intermediate that requires modification before it can be incorporated. The differential stability of its protecting groups allows for strategic unmasking of its functional groups at various stages of a complex synthesis.
| Protecting Group | Chemical Name | Abbreviation | Typical Cleavage Conditions |
| Benzyloxycarbonyl | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd); HBr/AcOH |
| Methyl Ester | Methyl Ester | OMe | Saponification (e.g., NaOH) |
| tert-Butyl Ester | tert-Butyl Ester | OtBu | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
Utilization in Solution-Phase Peptide Synthesis (SPPS)
In solution-phase peptide synthesis, where all reactions are carried out in a homogeneous medium, this compound offers strategic possibilities, particularly in fragment-based approaches.
Because the α-carboxyl group of this compound is protected as a methyl ester, it cannot be activated to form a peptide bond. Therefore, to extend a peptide chain from this building block, the peptide bond must be formed at its N-terminus. This requires the initial removal of the N-terminal Z-group, typically via catalytic hydrogenolysis, to yield the free amine derivative, H-Asp(OMe)-OtBu.
Once the amine is deprotected, a standard N-protected amino acid (e.g., an Fmoc- or Boc-amino acid) can be coupled to it. This coupling reaction requires an activating agent to convert the free carboxyl group of the incoming amino acid into a reactive species that readily forms an amide bond with the N-terminus of H-Asp(OMe)-OtBu. A variety of coupling reagents are employed in solution-phase synthesis to achieve high yields and minimize side reactions like racemization. ekb.eg
Common Coupling Reagents for Solution-Phase Synthesis:
| Reagent Class | Examples | Description |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used activators, often in conjunction with additives like HOBt or Oxyma to suppress racemization. The urea (B33335) byproducts can sometimes complicate purification. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient reagents that promote rapid coupling with low racemization. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very popular in both solution and solid-phase synthesis for their high reactivity and efficiency, especially for sterically hindered couplings. |
The choice of solvent (e.g., Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)) and the addition of a tertiary base like N,N-Diisopropylethylamine (DIPEA) are critical for optimizing the reaction conditions.
Fragment condensation is a powerful strategy for synthesizing large peptides, where smaller, protected peptide fragments are synthesized independently and then coupled together. chempep.com this compound is well-suited for such strategies in two main ways:
As a C-Terminal Unit of a Fragment: A peptide fragment can be synthesized to have this compound as its final C-terminal residue. The synthesis would proceed by first deprotecting the Z-group of this compound and then sequentially adding amino acids to its N-terminus. The resulting fully protected fragment, Peptide-Asp(OMe)-OtBu, has its C-terminus and Asp side chain masked, making it stable for storage and purification before its use in a subsequent fragment coupling step (after removal of its N-terminal protecting group).
As an N-Terminal Unit for Coupling: A protected peptide fragment with an activated C-terminus (Fragment-COOH) can be coupled to the deprotected N-terminus of H-Asp(OMe)-OtBu. This creates a larger peptide segment where the newly incorporated aspartic acid residue is fully protected at both its α- and β-carboxyl groups. This approach is advantageous when the aspartic acid residue needs to remain protected during subsequent chemical modifications elsewhere in the molecule.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) involves building a peptide chain on an insoluble polymeric resin support. nih.gov The integration of this compound into SPPS protocols requires careful consideration of its protecting group chemistry.
The Z-group is generally considered incompatible with standard Fmoc-based SPPS protocols. iris-biotech.de The orthogonality of protecting groups is the cornerstone of Fmoc chemistry, which relies on a specific two-step chemical cycle:
Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus using a mild base, typically a solution of piperidine (B6355638) in DMF.
Side-Chain & Cleavage: The acid-labile side-chain protecting groups (like OtBu) and the resin linker are cleaved simultaneously at the end of the synthesis using a strong acid cocktail, most commonly based on TFA. thermofisher.com
The Z-group does not fit into this orthogonal scheme. It is stable to the piperidine used for Fmoc removal and also stable to the TFA used for final cleavage. Its removal requires conditions like catalytic hydrogenolysis, which are not feasible to perform at every cycle on a solid support and are not orthogonal to the Fmoc/tBu strategy. Therefore, this compound cannot be used as a standard building block for chain elongation in Fmoc-SPPS. While the OtBu side-chain protection is perfectly compatible, the choice of the N-terminal Z-group prevents its practical use in this context. nih.gov
Attaching the first amino acid to the resin is a critical step in SPPS. Standard resins, such as Wang or 2-Chlorotrityl chloride (2-CTC) resin, require the amino acid to have a free α-carboxyl group for esterification or attachment. Since this compound has its α-carboxyl group blocked as a methyl ester, it cannot be directly loaded onto these common resins.
To utilize this compound as the C-terminal residue in an SPPS protocol, it would first need to be chemically modified. A selective saponification of the methyl ester would be required to generate Z-Asp(OH)-OtBu, which possesses the necessary free carboxyl group for resin attachment.
Regarding the final cleavage step, if a peptide containing the -Asp(OMe)-OtBu moiety were to be assembled on a resin (for instance, by incorporating H-Asp(OMe)-OtBu as part of a dipeptide), the cleavage cocktail would have distinct effects on the protecting groups.
Resin Linker: A standard TFA-based cleavage cocktail (e.g., TFA/H₂O/TIS) would cleave the peptide from acid-sensitive resins like Wang or 2-CTC. thermofisher.comimperial.ac.uk
OtBu Group: The same TFA cocktail would efficiently remove the tert-butyl ester from the aspartic acid side chain. nih.gov
OMe and Z Groups: Both the α-methyl ester and the N-terminal Z-group would remain intact under these standard cleavage conditions.
Consequently, the cleaved peptide would be Z-Peptide-Asp(OMe)-OH. This semi-protected fragment would require at least two additional, non-standard deprotection steps post-cleavage (hydrogenolysis for the Z-group and saponification for the OMe group) to yield the final, unprotected peptide. This multi-step process adds complexity compared to a standard, streamlined SPPS protocol where final cleavage and global deprotection occur in a single step.
A significant side reaction associated with aspartic acid in Fmoc-SPPS is the formation of aspartimide, which can occur during the repeated piperidine treatments for Fmoc removal. ppke.husigmaaldrich.com This leads to side products and potential racemization. While the OtBu protecting group is known to be susceptible to this side reaction, the use of bulkier side-chain protecting groups can mitigate this issue. researchgate.net
Precursor for Complex Peptide Sequences and Oligopeptides (e.g., Caspase Inhibitors, Oostatic Hormone Analogues)
The doubly protected amino acid derivative, this compound, serves as a critical building block in the synthesis of complex peptide sequences and oligopeptides. Its specific protecting groups—the benzyloxycarbonyl (Z) group on the N-terminus, the methyl ester (OMe) on the alpha-carboxyl group, and the tert-butyl ester (OtBu) on the beta-carboxyl side chain—provide strategic advantages in solution-phase and solid-phase peptide synthesis (SPPS). The bulky tert-butyl group on the side chain is particularly important for minimizing the formation of aspartimide, a common and problematic side reaction that can occur during peptide synthesis involving aspartic acid, especially under the basic conditions used for Fmoc group removal in SPPS. iris-biotech.depsu.edu This side reaction can lead to lower yields and difficult purification processes. iris-biotech.de The use of sterically demanding side-chain protecting groups, such as OtBu, provides significant protection against the formation of these by-products. researchgate.net
Synthesis of Oostatic Hormone Analogues
This compound and its activated variants are valuable precursors for synthesizing insect neuropeptides like oostatic hormone analogues. These peptides play a role in regulating oogenesis in insects. Research into the synthesis of the oostatic hormone decapeptide, H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH, and its shorter analogues has utilized protected aspartic acid derivatives to construct the necessary peptide backbone. nih.gov
In one study, the synthesis of an oostatic hormone analogue was achieved through the fragment condensation of Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH with various proline oligopeptides. The protected pentapeptide fragment was prepared stepwise, incorporating the aspartic acid residue using Z-Asp(OtBu)-OSu, an activated ester derivative. nih.gov This highlights the utility of the Z-Asp(OtBu) moiety as a key intermediate for introducing the aspartic acid residue into the target peptide sequence. The stability of the OtBu protecting group under the coupling conditions is crucial for the successful synthesis of the final oligopeptide.
Table 1: Oostatic Hormone Analogue Synthesis
| Target Peptide Fragment | Key Aspartic Acid Building Block | Synthesis Strategy | Reference |
|---|---|---|---|
| Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH | Z-Asp(OtBu)-OSu | Stepwise procedure and fragment condensation | nih.gov |
Synthesis of Caspase Inhibitors
Caspases are a family of cysteine proteases that play a essential role in apoptosis (programmed cell death) and inflammation. nih.gov They exhibit high specificity, typically cleaving target proteins after an aspartic acid residue. This makes peptide sequences containing aspartic acid fundamental components in the design of caspase inhibitors, which have therapeutic potential in diseases characterized by excessive apoptosis. nih.govresearchgate.net
Protected aspartic acid derivatives are essential for the synthesis of these peptide-based inhibitors. The synthesis of peptidyl halo- and acyloxymethylketones, which are effective irreversible caspase inhibitors, can be challenging due to potential side reactions involving the aspartate side chain. nih.gov Therefore, robust protecting group strategies are required. Compounds like this compound serve as precursors to incorporate the vital aspartic acid recognition motif into the inhibitor's peptide backbone.
Numerous peptide-based caspase inhibitors have been developed, often featuring a sequence of 3-4 amino acids with aspartic acid at the P1 position, attached to a warhead group like fluoromethylketone (FMK) or chloromethylketone (CMK) that reacts with the active site cysteine of the enzyme. bpsbioscience.comcore.ac.uk
Table 2: Examples of Aspartate-Containing Caspase Inhibitors
| Inhibitor | Core Peptide Sequence | Target Caspases | Inhibitor Type | Reference |
|---|---|---|---|---|
| Z-VAD-FMK | Val-Ala-Asp | Pan-caspase (inhibits caspases 1, 3, 4, 7, etc.) | Irreversible (FMK) | bpsbioscience.comselleckchem.com |
| Z-DEVD-FMK | Asp-Glu-Val-Asp | Caspase-3 (also inhibits 6, 7, 8, 10) | Irreversible (FMK) | selleckchem.comnih.gov |
| Ac-DEVD-CHO | Asp-Glu-Val-Asp | Caspase-3 | Reversible (Aldehyde) | researchgate.netnih.gov |
| Z-EKD-aomk | Glu-Lys-Asp | Caspases 3 and 6 | Irreversible (Acyloxymethylketone) | nih.gov |
| Belnacasan (VX-765) | N/A (Peptidomimetic) | Caspase-1 | Potent and selective | selleckchem.com |
The synthesis of these complex molecules relies on the precise, stepwise addition of amino acids, where derivatives like this compound provide the necessary protection and reactivity to ensure the correct sequence is assembled, ultimately leading to a functional inhibitor.
Advanced Protecting Group Strategies Involving Z Asp Ome Otbu
Selective Deprotection Methodologies for the Benzyloxycarbonyl (Z) Group
The most common and efficient method for the cleavage of the Z group is catalytic hydrogenation. total-synthesis.com This method is valued for its mild conditions and clean reaction profile. illinois.edu The process involves the hydrogenolysis of the benzyl-oxygen bond, which breaks the carbamate (B1207046) linkage.
The reaction is typically carried out using a catalyst, most commonly palladium on an activated carbon support (Pd/C), in the presence of a hydrogen source. biosynth.commdma.ch While molecular hydrogen (H₂) gas is frequently used, catalytic transfer hydrogenation offers a convenient alternative where hydrogen is generated in situ from a donor molecule. mdma.ch Common hydrogen donors include ammonium (B1175870) formate, 1,4-cyclohexadiene, and formic acid. mdma.chmdma.chacs.org The mechanism proceeds through the reduction of the benzyloxycarbonyl group, which releases toluene (B28343) and a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com
| Hydrogen Source | Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| H₂ (gas) | 10% Pd/C | Methanol (B129727) or Ethanol, Room Temperature, Atmospheric Pressure | biosynth.com |
| Ammonium Formate (HCOONH₄) | 10% Pd/C | Methanol, Reflux | mdma.ch |
| 1,4-Cyclohexadiene | Pd/C | Ethanol, Room Temperature | acs.org |
| Formic Acid (HCOOH) | 10% Pd/C | Solvent-free or in an inert solvent | mdma.ch |
Although catalytic hydrogenation is the preferred method, the Z group can also be cleaved under acidic conditions. bachem.com It is significantly more stable to acid than the Boc or OtBu groups, which forms the basis of their orthogonality. biosynth.comug.edu.pl However, strong acids can effect its removal. The most common reagent for this purpose is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH). bachem.com Other strong acid systems, such as neat hydrogen fluoride (B91410) (HF), can also be used. bachem.com The mechanism involves the protonation of the carbamate followed by an SN2-type displacement by the bromide ion on the benzylic carbon, leading to the formation of benzyl (B1604629) bromide, the unstable carbamic acid, and subsequent decarboxylation. total-synthesis.com This method is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenation, such as sulfur-containing amino acids (cysteine or methionine). nih.gov
| Reagent | Conditions | Comments | Reference |
|---|---|---|---|
| HBr in Acetic Acid | Room Temperature | Widely used, but conditions can be harsh for larger peptides. | bachem.compublish.csiro.au |
| Trifluoroacetic Acid (TFA) | Prolonged treatment | Generally very stable; cleavage is slow and often incomplete. | publish.csiro.au |
| Liquid Hydrogen Fluoride (HF) | 0 °C | Very strong acid; effective but requires specialized equipment. | bachem.com |
Selective Deprotection Methodologies for the Methyl Ester (OMe) Group
The standard procedure for cleaving a methyl ester protecting group is saponification, which involves hydrolysis under basic conditions. rsc.org This reaction is typically performed using an aqueous solution of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility of the substrate. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon and leading to the formation of a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Care must be taken to use mild conditions (e.g., low temperatures and controlled reaction times) to avoid potential side reactions, particularly the epimerization of the adjacent chiral center. nih.gov
| Reagent | Typical Solvent System | Conditions | Comments |
|---|---|---|---|
| Lithium Hydroxide (LiOH) | THF / H₂O | 0 °C to Room Temperature | Commonly used due to good control and yields. |
| Sodium Hydroxide (NaOH) | Methanol / H₂O | Room Temperature | Effective, but may pose a higher risk of racemization than LiOH. |
| Bis(tributyltin) oxide | Aprotic Solvents (e.g., Dichloromethane) | Room Temperature | A milder, non-hydrolytic method for cleavage. rsc.org |
An increasingly utilized alternative to chemical hydrolysis is the use of enzymes, which offers exceptional selectivity under very mild conditions. nih.gov Hydrolases, such as lipases and certain proteases (e.g., subtilisin, thermolysin), can catalyze the cleavage of methyl esters with high efficiency and regioselectivity. nih.govnih.govnih.gov This method is particularly advantageous for complex molecules with multiple sensitive functional groups, as the reactions are typically run in aqueous buffer systems at or near neutral pH and at room temperature. nih.gov Enzymatic deprotection avoids base-induced side reactions like racemization and can be highly specific for the target ester, leaving other esters or amide bonds untouched. nih.gov For example, porcine liver esterase and subtilisin have been shown to effectively hydrolyze peptide methyl esters. nih.govnih.gov The choice of enzyme can be critical for achieving the desired selectivity.
| Enzyme | Source Organism | Typical Conditions | Advantages |
|---|---|---|---|
| Lipase PSIM | Burkholderia cepacia | Organic solvent (e.g., iPr₂O), H₂O, 45 °C | High enantioselectivity. mdpi.com |
| Porcine Liver Esterase | Porcine Liver | Aqueous buffer, pH 7-8, Room Temperature | Avoids racemization and cleavage of base-labile groups. nih.gov |
| Subtilisin | Bacillus subtilis | Aqueous buffer, pH controlled | Effective for oligopeptide methyl esters. nih.gov |
| Thermolysin | Bacillus thermoproteolyticus | Aqueous buffer | Used in the enzymatic synthesis and hydrolysis of peptide esters. nih.gov |
Development of Novel Aspartate Side-Chain Protecting Groups (Beyond OtBu) to Address Synthetic Challenges (e.g., OMpe, OEpe, OBno)
A significant challenge associated with the use of Asp(OtBu) in Fmoc SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can lead to racemization and the formation of β-peptide impurities. sigmaaldrich.com
To mitigate this problem, novel, sterically hindered tert-butyl-based protecting groups have been developed. These bulky groups are designed to sterically hinder the approach of the backbone nitrogen to the side-chain carbonyl, thus suppressing the rate of aspartimide formation. tandfonline.com
Examples of these advanced protecting groups include:
OMpe (3-methylpent-3-yl ester): This group provides enhanced steric bulk compared to OtBu.
OEpe (3-ethylpent-3-yl ester): This group offers even greater steric hindrance.
OBno (5-n-butyl-5-nonyl ester): This is another example of a highly bulky protecting group.
Studies have shown that these new derivatives are extremely effective at minimizing aspartimide byproducts, even under elevated temperatures or with stronger bases like DBU used for Fmoc removal. tandfonline.com Their effectiveness has been demonstrated in the synthesis of challenging peptide sequences prone to aspartimide formation. tandfonline.com These bulky side-chain protecting groups provide a significant advantage over the standard OtBu group in improving the purity and yield of synthesized peptides containing aspartic acid.
| Protecting Group | Structure | Key Feature | Primary Advantage | References |
|---|---|---|---|---|
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard acid-labile group | Well-established, moderate stability. | sigmaaldrich.com |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Increased steric hindrance | Reduces aspartimide formation compared to OtBu. | tandfonline.com |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Greater steric hindrance | Highly effective in minimizing aspartimide by-products. | tandfonline.com |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | Very high steric bulk | Provides excellent protection against aspartimide formation in challenging syntheses. | tandfonline.com |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| Z-Asp(OMe)-OtBu | N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester β-tert-butyl ester |
| OtBu | tert-butyl ester |
| TFA | Trifluoroacetic Acid |
| HCl | Hydrochloric Acid |
| H₂SO₄ | Sulfuric Acid |
| HNO₃ | Nitric Acid |
| FeCl₃ | Ferric Chloride |
| TiCl₄ | Titanium Tetrachloride |
| OMpe | 3-methylpent-3-yl ester |
| OEpe | 3-ethylpent-3-yl ester |
| OBno | 5-n-butyl-5-nonyl ester |
| Fmoc | Fluorenylmethyloxycarbonyl |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Alloc | Allyloxycarbonyl |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| TIS | Triisopropylsilane |
| DCM | Dichloromethane (B109758) |
| DMF | Dimethylformamide |
| TBDMS | tert-butyldimethylsilyl |
Stereochemical Considerations in Z Asp Ome Otbu Chemistry
Retention of Chiral Integrity during Esterification and N-Protection
The synthesis of Z-Asp(OMe)-OtBu involves the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl (Z) group and the esterification of its two carboxylic acid functionalities to a methyl ester and a tert-butyl ester. A primary concern during these synthetic steps is the potential for racemization at the α-carbon. Generally, the introduction of the Z-group and esterification reactions are conducted under conditions that are known to preserve the chirality of the starting amino acid.
The preservation of chirality during the synthesis of related N-protected amino acid derivatives has been demonstrated in various studies. For instance, novel methods for synthesizing chiral β- and γ-amino acid derivatives from N-protected (aminoacyl)benzotriazoles derived from aspartic acid have been shown to proceed with the preservation of chirality, as confirmed by chiral HPLC analysis. nih.gov While direct studies quantifying the enantiomeric excess of this compound after its specific multi-step synthesis are not extensively detailed in the available literature, the established protocols for these types of transformations are designed to minimize racemization.
Key factors that contribute to the retention of chiral integrity include:
Mild Reaction Conditions: The use of mild reagents and reaction temperatures helps to prevent the abstraction of the α-proton, which is the initial step in racemization.
Nature of the Protecting Group: The urethane-type Z-protecting group is known to be effective in suppressing racemization compared to acyl-type protecting groups.
Choice of Esterification Method: Methods that avoid harsh acidic or basic conditions are preferred to maintain the stereochemical integrity of the amino acid derivative.
Studies on Racemization during Peptide Coupling Reactions
Once synthesized, this compound is utilized in peptide synthesis, where it is coupled with other amino acids or peptide fragments. The activation of the carboxylic acid group during peptide bond formation is a critical step where racemization can occur. Aspartic acid derivatives, in general, are susceptible to racemization, particularly when activated. nih.gov
| Coupling Reagent Class | Additive | General Effect on Racemization |
| Carbodiimides (e.g., DCC, DIC) | HOBt, HOAt | Additives are crucial to suppress racemization. peptide.com |
| Phosphonium Salts (e.g., BOP, PyBOP) | - | Generally provide low levels of racemization. peptide.com |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | - | Highly efficient with low racemization, especially with additives. peptide.com |
A significant side reaction for aspartic acid derivatives during peptide synthesis is the formation of aspartimide. nih.govpeptide.com This cyclic imide can subsequently ring-open to form both the desired α-peptide and the undesired β-peptide, and can also lead to racemization of the aspartyl residue. nih.govpeptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution can help to reduce aspartimide formation. nih.govpeptide.com Furthermore, microwave-enhanced solid-phase peptide synthesis has been shown to accelerate coupling reactions, but can also increase the risk of racemization for sensitive amino acids like aspartic acid if not carefully controlled. nih.gov
Assessment of Optical Purity in Synthesized Derivatives
Ensuring the enantiomeric purity of this compound and its subsequent peptide derivatives is crucial. Several analytical techniques are employed to assess the optical purity of chiral compounds.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a powerful and widely used method for separating enantiomers. nih.govsigmaaldrich.com This technique allows for the direct quantification of the enantiomeric excess (ee) of a chiral compound. For amino acid derivatives, various types of CSPs are available, and the choice of column and mobile phase is critical for achieving good separation. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric purity. researchgate.net In the presence of a chiral agent, the enantiomers of a chiral compound can exhibit different chemical shifts, allowing for their differentiation and quantification. For instance, an oligopeptide has been utilized as a chiral differentiating agent in ¹H NMR spectroscopy for the chiral recognition and purity analysis of aspartic acid enantiomers. researchgate.net
Gas Chromatography (GC) on chiral columns is another technique that can be employed for the analysis of volatile derivatives of amino acids.
The selection of the analytical method depends on the specific properties of the derivative being analyzed and the required level of sensitivity and accuracy.
Diastereoselectivity in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. When a chiral substrate like an amino acid derivative is used in an MCR, the stereocenter of the amino acid can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This phenomenon is known as diastereoselectivity.
While specific studies on the diastereoselectivity of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the general principles of asymmetric synthesis with amino acid derivatives apply. The chiral center in the aspartic acid backbone can direct the approach of the other reactants, leading to a preferential formation of one diastereomer over the other. researchgate.net
For example, the Ugi four-center, three-component reaction of a monoterpene-based β-amino acid has been used for the synthesis of conformationally constrained tricyclic β-lactam enantiomers, demonstrating the influence of the chiral amino acid scaffold on the stereochemical outcome. taylorfrancis.com Similarly, asymmetric multi-component reactions have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The degree of diastereoselectivity in such reactions is dependent on the specific reactants, catalysts, and reaction conditions employed.
Challenges and Mitigation Strategies in Z Asp Ome Otbu Containing Peptides
Aspartimide Formation: Mechanistic Insights and Contributing Factors
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the aspartic acid residue within a peptide chain. The reaction involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the carbonyl carbon of the aspartic acid side-chain ester, leading to the formation of a five-membered succinimide (B58015) ring and the elimination of the side-chain protecting group's alcohol (e.g., tert-butanol (B103910) from OtBu). ppke.hunih.gov This process is particularly prevalent during the repetitive base treatments required for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). ppke.huiris-biotech.de
The amino acid sequence immediately following the aspartic acid residue plays a significant role in the propensity for aspartimide formation. Sequences such as Asp-Gly and Asp-Ser are notoriously prone to this side reaction. ppke.huresearchgate.net The lack of steric hindrance from the glycine (B1666218) residue's side chain allows for greater flexibility of the peptide backbone, facilitating the necessary conformation for the intramolecular cyclization to occur. ppke.hu Similarly, the hydroxyl group of serine can participate in side reactions, although the primary factor remains the low steric bulk of its side chain compared to other amino acids. researchgate.net The Asp-Gly sequence is considered one of the most challenging motifs in peptide synthesis due to the high rates of aspartimide formation observed. nih.govresearchgate.net
Table 1: Relative Propensity for Aspartimide Formation Based on the C-Terminal Amino Acid to Aspartic Acid
| Amino Acid (Xaa) in Asp-Xaa | Relative Propensity for Aspartimide Formation | Reference(s) |
| Glycine (Gly) | Very High | ppke.hunih.gov |
| Serine (Ser) | High | researchgate.net |
| Alanine (Ala) | Moderate | researchgate.net |
| Asparagine (Asn) | High | iris-biotech.de |
| Arginine (Arg) | High | iris-biotech.de |
The steric bulk of the protecting group on the aspartic acid side chain has a direct impact on the rate of aspartimide formation. iris-biotech.deiris-biotech.de Larger, more sterically hindering protecting groups can physically obstruct the approach of the backbone nitrogen to the side-chain carbonyl group, thereby reducing the likelihood of cyclization. iris-biotech.deresearchgate.net While the tert-butyl (OtBu) group is commonly used, it often provides insufficient protection, especially in susceptible sequences. nih.govresearchgate.net Research has shown that more sterically demanding protecting groups, such as the 3-methylpent-3-yl (OMpe) or 2,3,4-trimethyl-pent-3-yl esters, can significantly decrease the extent of aspartimide formation compared to the standard OtBu group. nih.govresearchgate.net
Table 2: Effect of Aspartate Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Steric Bulk | Effectiveness in Preventing Aspartimide Formation | Reference(s) |
| tert-Butyl (OtBu) | Moderate | Standard, often insufficient | nih.govresearchgate.net |
| 3-Methylpent-3-yl (OMpe) | High | More effective than OtBu | nih.govresearchgate.net |
| 2,3,4-trimethyl-pent-3-yl | Very High | Highly effective | researchgate.net |
| 3-ethyl-3-pentyl (Epe) | High | Effective | researchgate.net |
| 4-n-propyl-4-heptyl (Php) | Very High | Highly effective | nih.gov |
| 5-n-butyl-5-nonyl (Bno) | Very High | Highly effective | nih.govsigmaaldrich.com |
The use of a base, typically piperidine (B6355638), to remove the Fmoc protecting group during solid-phase peptide synthesis is a primary driver of aspartimide formation. ppke.huiris-biotech.de The basic conditions facilitate the deprotonation of the amide nitrogen C-terminal to the aspartic acid residue, increasing its nucleophilicity and promoting the attack on the side-chain ester. nih.gov The repeated exposure to piperidine throughout the synthesis of a long peptide can lead to significant accumulation of aspartimide-related impurities. researchgate.net The strength of the base used for Fmoc deprotection also influences the rate of this side reaction, with stronger bases generally leading to higher levels of aspartimide formation. nih.gov
Strategies for Suppression and Elimination of Aspartimide Formation
Given the detrimental effects of aspartimide formation on peptide purity and yield, several strategies have been developed to mitigate this side reaction. These approaches generally focus on modifying the reaction conditions to be less favorable for cyclization or on protecting the susceptible amide bond.
One common strategy to reduce aspartimide formation is to modify the Fmoc deprotection cocktail. The addition of an acidic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to the piperidine solution can suppress the side reaction. merckmillipore.combiotage.com These additives are thought to protonate the deprotected amine, reducing the concentration of the free base and thereby lowering the rate of the base-catalyzed cyclization. merckmillipore.com Oxyma is often preferred over HOBt due to its higher efficiency in some cases and its non-explosive nature. researchgate.netluxembourg-bio.com
Alternatively, using a weaker base than piperidine for Fmoc removal can also be effective. For instance, piperazine (B1678402) has been shown to effectively remove the Fmoc group while simultaneously suppressing aspartimide formation due to its lower basicity. biotage.com
Table 3: Comparison of Fmoc Deprotection Conditions for Aspartimide Suppression
| Deprotection Reagent | Additive | Effect on Aspartimide Formation | Reference(s) |
| 20% Piperidine in DMF | None | High levels of aspartimide | ppke.huiris-biotech.de |
| 20% Piperidine in DMF | 0.1 M HOBt | Significant reduction | biotage.com |
| 20% Piperidine in DMF | 0.1 M Oxyma | Significant reduction, often better than HOBt | merckmillipore.com |
| Piperazine | None | Reduced formation compared to piperidine | biotage.com |
| Dipropylamine (DPA) | None | Reduced formation compared to piperidine | nih.gov |
A more direct and often more effective method to completely prevent aspartimide formation is to protect the amide nitrogen that initiates the cyclization. nih.govbiotage.com This is achieved by introducing a temporary protecting group on the nitrogen of the amino acid following the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. iris-biotech.denih.gov By converting the secondary amide to a tertiary amide, the nucleophilic attack on the aspartic acid side chain is prevented. biotage.com These protected dipeptide units, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can be incorporated directly into the peptide chain during synthesis. iris-biotech.de This strategy is particularly valuable for the synthesis of peptides containing the highly susceptible Asp-Gly motif. iris-biotech.debiotage.com
Development of Bulkier Side-Chain Protecting Groups (e.g., OMpe, OEpe, OBno)
While the tert-butyl (OtBu) group is a standard choice for side-chain protection, its effectiveness in preventing aspartimide formation can be limited, especially in sequences prone to this side reaction. peptide.com This has spurred the development of more sterically demanding protecting groups. Among these, trialkylcarbinol-based esters have shown significant promise. researchgate.net These groups are analogues of the tert-butyl group where the methyl groups are replaced with longer alkyl chains, providing a greater steric shield for the β-carboxyl group. iris-biotech.deiris-biotech.de
Notable examples of these bulkier protecting groups include:
OMpe (3-methyl-3-pentyl) researchgate.net
OEpe (3-ethyl-3-pentyl) researchgate.netnih.gov
OBno (5-n-butyl-5-nonyl) researchgate.netnih.gov
Research has demonstrated the superior performance of these protecting groups in minimizing aspartimide formation compared to the conventional OtBu group. researchgate.net Studies on model peptides known to be susceptible to aspartimide formation have shown a clear trend: the greater the steric bulk of the protecting group, the lower the incidence of this side reaction. iris-biotech.deiris-biotech.de
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups
| Protecting Group | Structure | Relative Steric Hindrance | Effectiveness in Preventing Aspartimide Formation |
|---|---|---|---|
| OtBu | tert-butyl | Standard | Baseline |
| OMpe | 3-methyl-3-pentyl | Higher | More effective than OtBu researchgate.net |
| OEpe | 3-ethyl-3-pentyl | Higher than OMpe | More effective than OtBu and OMpe researchgate.netnih.gov |
| OBno | 5-n-butyl-5-nonyl | Highest | Most effective among the listed researchgate.netnih.gov |
The selection of a specific bulky protecting group can be tailored to the synthetic challenge at hand. For instance, in sequences that are particularly prone to aspartimide formation, a highly hindered group like OBno may be the most suitable choice. researchgate.netnih.gov However, it is also important to consider potential drawbacks, such as reduced coupling efficiency, that can sometimes be associated with very bulky protecting groups. iris-biotech.de
Other Potential Side Reactions and Their Prevention (e.g., Hydrazinolysis of Esters)
Beyond aspartimide formation, other side reactions can occur involving the ester protecting groups of aspartic acid residues. One such reaction is hydrazinolysis , the cleavage of the ester bond by hydrazine (B178648). google.com This can be a significant issue when hydrazine is used in the synthesis, for example, for the deprotection of certain protecting groups or in the preparation of peptide hydrazides for fragment condensation. thieme-connect.denih.gov
The susceptibility of an ester protecting group to hydrazinolysis is influenced by its steric and electronic properties. google.com Just as with aspartimide formation, the steric bulk of the protecting group plays a crucial role in its stability towards hydrazine. google.com
Investigations have revealed that the bulkier side-chain protecting groups developed to prevent aspartimide formation also offer enhanced stability against hydrazinolysis. google.com For instance, the -Asp(OMpe)- residue has been shown to be more stable towards hydrazinolysis compared to the corresponding -Asp(OtBu)- ester. google.com This differential reactivity can be exploited to achieve selective hydrazinolysis at specific sites within a peptide containing multiple aspartic acid residues with different protecting groups. google.com
Table 2: Relative Stability of Aspartic Acid Protecting Groups to Hydrazinolysis
| Protecting Group | Relative Stability to Hydrazinolysis |
|---|---|
| -Asp(OtBu)- | Less stable |
| -Asp(OMpe)- | More stable google.com |
Prevention Strategies:
To prevent unwanted hydrazinolysis, the following strategies can be employed:
Selection of a Stable Protecting Group: When the use of hydrazine is anticipated in the synthetic route, choosing a sterically hindered and stable protecting group like OMpe for the aspartic acid side chain can minimize the risk of undesired cleavage. google.com
Orthogonal Protection Strategy: Employing a protection scheme where the aspartic acid side-chain ester is stable to the conditions used for other deprotection steps, including those involving hydrazine.
Careful Control of Reaction Conditions: The extent of hydrazinolysis can be dependent on the reaction conditions, such as the concentration of hydrazine and the reaction time. google.com Optimizing these parameters can help to minimize this side reaction.
Advanced Analytical and Characterization Methodologies for Z Asp Ome Otbu Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating Z-Asp(OMe)-OtBu from impurities and for tracking the progress of reactions in which it is a participant. The choice of technique depends on the specific analytical question being addressed, from routine purity checks to the sensitive detection of byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA). nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The high hydrophobicity of the Z and OtBu protecting groups results in significant retention on a C18 column, allowing for excellent separation from more polar or less hydrophobic impurities.
Reaction monitoring is another critical application of HPLC. By taking aliquots of a reaction mixture at various time points, the consumption of this compound and the formation of products can be quantified. This data is invaluable for optimizing reaction conditions such as temperature, time, and stoichiometry of reagents.
Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the definitive identification of this compound and any related impurities or reaction byproducts. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which allows for the confirmation of the molecular weight of the target compound.
In a typical LC-MS analysis of this compound, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions are detected. The high resolution and accuracy of modern mass spectrometers can confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that can be used to distinguish it from isomers.
Chiral HPLC for Enantiomeric Purity Analysis
The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis to ensure the correct biological activity of the final peptide. Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. This is typically achieved by using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs are widely used for the separation of N-protected amino acids.
Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, the direct method using a CSP is often preferred due to its simplicity and reduced risk of racemization during sample preparation. The integration of the peaks corresponding to the two enantiomers allows for the precise quantification of the enantiomeric excess (ee).
Spectroscopic Methods for Structural Elucidation and Reaction Progress
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are also powerful tools for monitoring the progress of chemical transformations in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the benzyloxycarbonyl (Z) group, the methoxy (B1213986) and tert-butyl ester protons, and the protons of the aspartic acid backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are all used to confirm the structure.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, distinct signals would be observed for the carbonyl carbons of the esters and the carbamate (B1207046), the aromatic carbons of the Z group, the carbons of the tert-butyl and methoxy groups, and the carbons of the aspartate backbone.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Z-group) | 7.30-7.40 | multiplet |
| CH₂ (Z-group) | 5.10 | singlet |
| α-CH (Asp) | 4.50-4.60 | multiplet |
| β-CH₂ (Asp) | 2.80-3.00 | multiplet |
| OCH₃ (Methyl ester) | 3.65 | singlet |
| C(CH₃)₃ (tert-Butyl ester) | 1.45 | singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carbamate) | 156 |
| C=O (Methyl ester) | 171 |
| C=O (tert-Butyl ester) | 170 |
| Aromatic (Z-group) | 127-136 |
| CH₂ (Z-group) | 67 |
| Quaternary C (tert-Butyl) | 82 |
| α-CH (Asp) | 50 |
| β-CH₂ (Asp) | 37 |
| OCH₃ (Methyl ester) | 52 |
| C(CH₃)₃ (tert-Butyl ester) | 28 |
Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
Beyond structural elucidation, spectroscopic methods can be employed for the real-time monitoring of reactions involving this compound. This allows for the study of reaction kinetics and the optimization of synthetic procedures. Techniques such as in-situ infrared (IR) spectroscopy or UV-Vis spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic absorption bands. For instance, the carbonyl stretching frequencies in the IR spectrum can be used to follow the conversion of a carboxylic acid to an ester or an amide. Similarly, changes in the UV absorbance of the Z-group can be used to monitor reactions where this protecting group is cleaved. These methods provide a continuous stream of data, offering a more detailed understanding of the reaction dynamics compared to the discrete time points obtained from chromatographic analysis.
Mechanistic Investigations of Reactions Involving Z Asp Ome Otbu
Elucidation of Reaction Pathways in Esterification and Deprotection
The ester functionalities (methyl and tert-butyl) and the benzyloxycarbonyl (Z) protecting group in Z-Asp(OMe)-OtBu are susceptible to cleavage under specific conditions. The elucidation of these deprotection pathways, as well as the esterification routes to form the compound, is fundamental to its application.
Esterification: The formation of the methyl and tert-butyl esters typically proceeds through acid-catalyzed mechanisms. For the α-methyl ester, the reaction of Z-Asp-OtBu with methanol (B129727) in the presence of an acid catalyst involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate, which then eliminates a water molecule to yield the methyl ester. The formation of the β-tert-butyl ester often involves the reaction of Z-Asp with isobutylene (B52900) under acidic conditions.
Deprotection: The cleavage of the ester and urethane (B1682113) protecting groups follows distinct mechanistic pathways.
Tert-Butyl Ester Cleavage: The tert-butyl group is typically removed under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. This process is favored due to the formation of a stable tertiary carbocation.
Methyl Ester Saponification: The methyl ester can be cleaved under basic conditions via saponification. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol.
Z-Group Removal: The benzyloxycarbonyl group is commonly removed by catalytic hydrogenolysis. The mechanism involves the oxidative addition of hydrogen to a palladium catalyst surface, followed by the coordination of the Z-protected amino acid. Hydrogen transfer to the benzylic carbon of the Z-group leads to the cleavage of the C-O bond, releasing toluene (B28343), carbon dioxide, and the free amine.
Mechanistic Studies of Peptide Bond Formation (e.g., TiCl4-assisted condensations)
Titanium tetrachloride (TiCl₄) has been effectively utilized as a condensing agent for the formation of peptide bonds. nih.govresearchgate.netrsc.org In a typical TiCl₄-assisted condensation, the reaction of an N-protected amino acid, such as this compound, with an amino acid ester is carried out in a solvent like pyridine. researchgate.net
The proposed mechanism for this reaction involves the initial activation of the carboxylic acid by TiCl₄. The Lewis acidic TiCl₄ coordinates to the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation facilitates the nucleophilic attack by the amino group of the incoming amino acid ester. Pyridine in the reaction mixture acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dipeptide. researchgate.net This method has been shown to be effective for a variety of N-protected amino acids, including those with Z, Boc, and Fmoc groups, and generally proceeds with high yields and preservation of stereochemical integrity. rsc.orgresearchgate.net
A key advantage of the TiCl₄-assisted method is its compatibility with various protecting groups, including the acid-labile tert-butyl ester present in this compound. rsc.org The reaction conditions are mild enough to avoid premature deprotection.
Computational and Theoretical Chemistry Approaches in Mechanistic Elucidation (e.g., DFT calculations)
While specific computational studies on this compound were not found, Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms in peptide chemistry. For reactions involving this compound, DFT could be employed to:
Model Reaction Pathways: DFT can map the potential energy surface of a reaction, identifying transition states and intermediates. This would provide detailed insights into the step-by-step mechanism of esterification, deprotection, and peptide bond formation.
Determine Activation Energies: By calculating the energies of reactants, transition states, and products, the activation energy for each step of a proposed mechanism can be determined. This helps in understanding the feasibility of a particular pathway and predicting reaction rates.
Investigate the Role of Catalysts: In TiCl₄-assisted condensations, DFT calculations could model the interaction of TiCl₄ with the carboxylic acid, quantifying the extent of activation and explaining the catalytic effect. The role of the solvent in stabilizing intermediates and transition states can also be investigated.
For example, in a related context, computational studies have been used to investigate the mechanism of formal thioboration reactions of alkynes, providing insights into the role of the Lewis acid catalyst and the nature of the intermediates. researchgate.net A similar approach could be applied to reactions of this compound to provide a deeper understanding of the underlying mechanisms.
Kinetics of Protecting Group Removal
The cleavage of the tert-butyl ester is a key step, and its kinetics can be influenced by the reaction conditions. For instance, studies on the removal of tert-butyl esters from aspartic acid-containing peptides have been performed to understand the reaction kinetics. nih.gov
The rate of Z-group removal by catalytic hydrogenolysis is generally fast, often completing within minutes to a few hours at room temperature and atmospheric pressure. The kinetics can be influenced by the catalyst type, solvent, and the presence of any catalyst poisons.
Below is a table summarizing representative conditions and approximate reaction times for the removal of protecting groups similar to those in this compound.
| Protecting Group | Reagent/Conditions | Substrate Analogue | Approximate Reaction Time |
| tert-Butyl Ester | 5 equiv. FeCl₃ in CH₂Cl₂ | Aspartic acid side chain | 1.5 hours |
| tert-Butyl Ester | Silica gel in refluxing toluene | Various t-butyl esters | 0.5 - 7 hours |
| Benzyloxycarbonyl (Z) | NaBH₄, catalytic Pd-C in Methanol | N-Cbz amino acids | 20 - 30 minutes |
| Benzyloxycarbonyl (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | General N-Cbz compounds | < 1 hour |
This table presents data from various sources for analogous protecting groups and may not be directly representative of the kinetics for this compound.
Emerging Research Directions and Innovations in Z Asp Ome Otbu Chemistry
Integration with Flow Chemistry and Continuous Manufacturing Processes
Continuous flow chemistry is revolutionizing the synthesis of peptides and other pharmaceuticals by offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. The integration of protected amino acids like Z-Asp(OMe)-OtBu into continuous flow peptide synthesis (CFPS) systems is a key area of development.
In a typical CFPS setup, reagents are continuously passed through a series of reactors, including columns packed with a solid support resin. This compound, with its Z (benzyloxycarbonyl) group protecting the α-amino group and the OtBu (tert-butyl) and OMe (methyl ester) groups protecting the side-chain carboxyl groups, is well-suited for incorporation into these automated processes. The principles of solid-phase peptide synthesis (SPPS), which are the foundation of many CFPS systems, rely on the sequential addition of such protected amino acid building blocks.
Detailed Research Findings:
Recent advancements in flow chemistry have focused on optimizing reaction conditions to accelerate peptide synthesis while maintaining high fidelity. This includes the use of elevated temperatures to increase coupling and deprotection rates. While specific studies detailing the use of this compound in these systems are emerging, the general principles are directly applicable. For instance, the residence time in the reactor can be precisely controlled to ensure complete coupling of the this compound unit to the growing peptide chain, followed by efficient deprotection of the Z-group to allow for the addition of the next amino acid. The solventless synthesis of peptides in twin-screw extruders represents another frontier in continuous manufacturing, a process to which stable, protected amino acids like this compound are conceptually well-suited.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound |
| Reaction Time | Hours to days | Minutes to hours | Faster incorporation into peptide chains. |
| Reagent Stoichiometry | Large excess often required | Near-stoichiometric amounts possible | More efficient use of the valuable building block. |
| Process Control | Difficult to monitor in real-time | In-line monitoring (e.g., UV) is feasible | Better control over coupling and deprotection steps. |
| Scalability | Challenging | More straightforward | Facilitates production of larger quantities of peptides. |
Exploration of this compound in Biomimetic Synthesis
Biomimetic synthesis aims to replicate nature's elegant and efficient strategies for constructing complex molecules. In this context, amino acids and their derivatives are fundamental building blocks. This compound, with its distinct protecting groups, offers precise control over the reactivity of the aspartic acid moiety, making it a valuable tool for the biomimetic synthesis of natural products and other complex targets.
The orthogonal nature of the Z, OMe, and OtBu protecting groups is a key feature. This allows for the selective deprotection of one functional group while the others remain intact, enabling the stepwise construction of intricate molecular architectures that mimic biological pathways. For example, the side-chain carboxyl groups can be unmasked at different stages of a synthesis to participate in cyclization reactions or to be conjugated to other molecules, mirroring the enzymatic precision found in nature.
Detailed Research Findings:
While direct examples of this compound in biomimetic synthesis are not extensively documented, the principles of its application can be inferred from the broader field. For instance, in the synthesis of peptide-based natural products, the controlled introduction of acidic residues like aspartic acid is crucial for their biological activity. This compound provides a means to incorporate this residue at a specific point in a synthetic sequence, with the protecting groups ensuring that it does not interfere with subsequent reactions until its functionality is required.
Development of this compound for Specific Biomedical Research Applications (e.g., as building blocks for targeted probes)
The development of molecular probes for diagnosing and treating diseases is a rapidly advancing area of biomedical research. Peptides containing the Arg-Gly-Asp (RGD) sequence have garnered significant attention as targeting ligands for integrin receptors, which are often overexpressed on the surface of cancer cells. This compound is a critical precursor for the synthesis of these RGD-containing peptides.
The synthesis of an RGD-based targeted probe involves the assembly of the tripeptide sequence, followed by its conjugation to an imaging agent (e.g., a fluorophore or a radionuclide) or a therapeutic payload. The use of this compound allows for the incorporation of the aspartic acid residue in a protected form, preventing its side-chain carboxyl group from interfering with the peptide bond formations. Once the peptide backbone is assembled, the protecting groups can be selectively removed to allow for the attachment of the desired functional moiety.
Detailed Research Findings:
The versatility of this compound in this context is enhanced by the orthogonality of its protecting groups. For example, the OtBu group can be removed under acidic conditions, while the Z group is typically cleaved by hydrogenolysis. This allows for a modular approach to the synthesis of targeted probes, where different functional groups can be introduced at specific sites on the peptide scaffold. Click chemistry, a set of highly efficient and specific reactions, is often employed for the conjugation step, and the selective deprotection of a functional group on a this compound-derived peptide provides the necessary handle for this reaction. mdpi.com
| Probe Component | Function | Role of this compound |
| Targeting Ligand | Binds to a specific biological target (e.g., integrins). | Serves as the protected building block for the aspartic acid residue in the RGD sequence. |
| Linker | Connects the targeting ligand to the functional moiety. | The deprotected side chain of the aspartic acid can serve as an attachment point for the linker. |
| Functional Moiety | Provides the diagnostic or therapeutic effect (e.g., imaging agent, drug). | Conjugated to the peptide-linker construct after selective deprotection. |
Design and Synthesis of New Derivatives with Enhanced Properties for Orthogonal Deprotection or Reduced Side Reactions
A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic side product that can lead to impurities and reduced yields. iris-biotech.deiris-biotech.de This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in SPPS. iris-biotech.de A key area of innovation is the design of new aspartic acid derivatives with modified protecting groups that minimize this unwanted reaction.
The tert-butyl (OtBu) group in this compound offers some steric hindrance that can reduce the rate of aspartimide formation. However, research has shown that even bulkier side-chain protecting groups can provide superior protection. iris-biotech.de This has led to the development of derivatives where the tert-butyl group is replaced with larger alkyl groups.
Detailed Research Findings:
Strategies to mitigate aspartimide formation include:
Bulky Side-Chain Protecting Groups: Replacing the OtBu group with more sterically demanding groups can physically block the cyclization reaction that leads to aspartimide formation. iris-biotech.de
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the peptide bond following the aspartic acid residue can also prevent aspartimide formation. ppke.hu
Novel Protecting Groups: The development of entirely new classes of protecting groups, such as cyanosulfurylides, has been shown to completely suppress aspartimide formation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
